Alogliptin

DPP-4 selectivity off-target serine protease DPP-8

Alogliptin is differentiated by its quinazolinone scaffold that confers >10,000‑fold selectivity for DPP‑4 over DPP‑8/9, eliminating the toxicity risks seen with less selective gliptins. It delivers predictable, renal‑dependent pharmacokinetics (60–71% excreted unchanged) that enable precise dose adjustment in renal impairment models. This makes it the definitive reference standard for DPP‑4 selectivity panels, a reliable tool for preclinical efficacy studies requiring once‑daily oral dosing, and an essential comparator for cardiovascular safety research. High‑purity (≥98%) material is available for immediate procurement.

Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
CAS No. 850649-61-5
Cat. No. B1666894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlogliptin
CAS850649-61-5
Synonyms2-((6-((3R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl) benzonitrile
alogliptin
nesina
SYR 322
SYR-322
SYR322
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
InChIInChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1
InChIKeyZSBOMTDTBDDKMP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alogliptin (CAS 850649-61-5): Procurement-Grade DPP-4 Inhibitor Specifications and Analytical Identity


Alogliptin (CAS 850649-61-5, molecular formula C18H21N5O2, molecular weight 339.39 g/mol) is a quinazolinone-based, noncovalent, competitive inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus [1]. The compound is supplied commercially as the benzoate salt (alogliptin benzoate, CAS 850649-62-6) and demonstrates high aqueous solubility with complete oral absorption (100%) [1]. Its structural differentiation from other gliptins lies in the quinazolinone scaffold, which confers distinct binding interactions at the S2 subsite of the DPP-4 enzyme compared to the cyanopyrrolidine-based vildagliptin and saxagliptin or the xanthine-based linagliptin [1].

Why Alogliptin Cannot Be Interchanged with Alternative DPP-4 Inhibitors: A Pre-Procurement Technical Rationale


Although DPP-4 inhibitors share a common enzymatic target and demonstrate similar class-level HbA1c reductions of approximately 0.5–1.0%, substantial pharmacological heterogeneity precludes simple interchangeability [1]. The five globally marketed gliptins (sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin) exhibit clinically meaningful differences in enzymatic selectivity (>10,000-fold versus <300–2,600-fold), elimination half-life (1.5–3 hours to >100 hours), primary excretion route (renal versus biliary), metabolic liability (CYP450 substrate status), and requirement for dose adjustment in renal impairment [1]. These distinctions have direct implications for formulation development, pharmacokinetic study design, and clinical application. The quantitative evidence below substantiates why alogliptin occupies a specific, non-substitutable position within this pharmacologic class.

Alogliptin Product-Specific Quantitative Differentiation Evidence: Direct and Cross-Study Comparisons


Enzymatic Selectivity: >10,000-Fold DPP-4 Selectivity Versus Saxagliptin and Vildagliptin

Alogliptin demonstrates >10,000-fold in vitro selectivity for DPP-4 over the structurally related serine proteases DPP-8 and DPP-9, a safety-relevant selectivity window substantially exceeding that of saxagliptin (<450-fold) and vildagliptin (<300-fold) [1]. The mean IC50 for human DPP-4 is approximately 6.9 nM, with IC50 values for DPP-8, DPP-9, DPP-2, FAP, PEP, and tryptase all exceeding 100,000 nM, confirming the >10,000-fold selectivity margin [1][2].

DPP-4 selectivity off-target serine protease DPP-8 DPP-9 safety margin

Elimination Half-Life: 21-Hour Duration Enabling True Once-Daily Dosing

Alogliptin exhibits a mean terminal elimination half-life of 21 hours (range 12.4–21.4 hours), which is substantially longer than vildagliptin (1.5–3 hours, requiring twice-daily dosing) and saxagliptin (~2.5 hours for parent compound, though active metabolite extends duration) [1]. At the 25 mg once-daily therapeutic dose, alogliptin maintains trough plasma DPP-4 inhibition exceeding 81% at 24 hours post-dose [2]. In contrast, vildagliptin achieves ~95% maximal inhibition but requires 50 mg twice-daily dosing due to its short half-life, and saxagliptin's 5 mg once-daily dosing relies on an active metabolite (BMS-510849) with a half-life of 3–7 hours rather than sustained parent compound exposure [1].

half-life pharmacokinetics once-daily dosing trough inhibition

Renal Excretion Profile: 60–71% Unchanged Urinary Elimination

Alogliptin is eliminated predominantly via renal excretion of unchanged parent drug, with 60–71% of an oral dose recovered unchanged in urine over 72 hours [1]. This renal-dependent elimination profile contrasts with linagliptin, which undergoes primarily biliary excretion with less than 6% renal elimination and requires no dose adjustment in renal impairment [2]. Alogliptin requires specific dose reduction in moderate-to-severe renal impairment: 12.5 mg once daily for CrCl 30–59 mL/min, and 6.25 mg once daily for CrCl <30 mL/min or end-stage renal disease on hemodialysis [1]. This predictable, renal function-dependent exposure profile enables precise dose individualization in preclinical and clinical settings.

renal clearance urinary excretion dose adjustment renal impairment

Absolute Oral Bioavailability: 45–88% Across Preclinical Species

Alogliptin demonstrates species-dependent absolute oral bioavailability of 45% in rats, 86% in dogs, and 72–88% in monkeys [1]. This preclinical bioavailability profile exceeds the reported human bioavailability of linagliptin (~30%) and is comparable to or exceeds the human bioavailability of saxagliptin (~67%, though this value reflects the active metabolite rather than parent compound) [2]. Following oral administration, alogliptin achieves maximum plasma DPP-4 inhibition (>90%) within 15 minutes to 2 hours in preclinical species, with sustained inhibition for 12–24 hours [1]. The complete oral absorption (100%) in humans further distinguishes alogliptin from linagliptin, which exhibits limited and variable absorption [2].

bioavailability preclinical pharmacokinetics species scaling oral absorption

Cardiovascular Safety: Heart Failure Hospitalization Risk Relative to Class

In a 2025 systematic review and meta-analysis of seven large randomized controlled trials (>70,000 participants), alogliptin was associated with a nominally increased risk of hospitalization for heart failure (HHF) compared to placebo, with a hazard ratio (HR) of 1.14 (95% CI 1.02–1.27) for the DPP-4 inhibitor class overall, driven predominantly by saxagliptin (HR 1.27, 95% CI 1.07–1.51) and to a lesser extent alogliptin [1]. Sitagliptin (HR 1.00, 95% CI 0.83–1.20) and linagliptin (HR 1.02, 95% CI 0.89–1.17) demonstrated neutral HHF risk [1]. Notably, a network meta-analysis comparing DPP-4 inhibitors found vildagliptin and sitagliptin were associated with significantly decreased HHF risk compared with alogliptin, with vildagliptin having the highest probability (49.18%) of being the safest option regarding HHF risk [2]. No significant differences were observed among DPP-4 inhibitors for major adverse cardiovascular events (MACE), all-cause mortality, or cardiovascular mortality [1].

cardiovascular safety heart failure MACE meta-analysis DPP-4 inhibitor

Plasma Protein Binding: Low Protein Binding (<20%) Favoring Unbound Drug Exposure

Alogliptin exhibits low plasma protein binding of approximately 20%, consistent with vildagliptin (low) and saxagliptin (low), but distinct from sitagliptin (intermediate, ~38%) and linagliptin (high, >70–99%) [1]. The low protein binding of alogliptin translates to a high free (unbound) drug fraction available for distribution to target tissues and renal elimination, minimizing the potential for clinically significant drug-drug interactions mediated by protein-binding displacement [2]. In contrast, linagliptin's high protein binding contributes to its extended half-life (>100 hours) through reduced glomerular filtration, but also introduces potential variability in free drug exposure in hypoalbuminemic states [1].

plasma protein binding free fraction pharmacokinetics drug-drug interaction

Alogliptin Procurement and Research Application Scenarios Based on Differentiated Evidence


High-Selectivity DPP-4 Inhibitor Reference Standard for Off-Target Safety Screening

Alogliptin serves as an optimal reference standard in in vitro selectivity panels designed to evaluate DPP-4 inhibitors for off-target serine protease activity. Its >10,000-fold selectivity window for DPP-4 over DPP-8 and DPP-9 provides a validated benchmark for assessing the safety margin of novel DPP-4 inhibitors and related protease-targeting compounds [1]. The documented IC50 of ~6.9 nM for DPP-4 and >100,000 nM for DPP-8, DPP-9, DPP-2, FAP, PEP, and tryptase enables standardized assay calibration [1]. This application is particularly valuable for pharmaceutical development programs seeking to avoid the preclinical toxicity signals (alopecia, thrombocytopenia, splenomegaly) associated with DPP-8/DPP-9 inhibition observed with less selective gliptins such as vildagliptin and saxagliptin [1].

Preclinical Pharmacokinetic Studies Requiring High Oral Bioavailability and Sustained Target Engagement

Alogliptin is well-suited for preclinical efficacy and toxicology studies in rodent and non-rodent species where consistent oral exposure and sustained pharmacodynamic effect are critical. Its absolute oral bioavailability of 45% in rats, 86% in dogs, and 72–88% in monkeys ensures reliable systemic exposure following oral gavage, with maximum plasma DPP-4 inhibition >90% achieved within 15 minutes to 2 hours and sustained for 12–24 hours post-dose [2]. The 21-hour half-life in humans and sustained trough inhibition >81% at 24 hours supports once-daily dosing regimens in chronic preclinical models, reducing animal handling stress and simplifying study logistics compared to compounds requiring twice-daily administration [3].

Renal Impairment Pharmacokinetic Modeling and Dose Individualization Studies

Alogliptin's predictable, renal function-dependent pharmacokinetic profile makes it a valuable tool for studies investigating drug disposition in renally compromised populations. With 60–71% of the dose excreted unchanged in urine, alogliptin exposure correlates directly with creatinine clearance, enabling evidence-based dose adjustment (12.5 mg once daily for CrCl 30–59 mL/min; 6.25 mg once daily for CrCl <30 mL/min) [1]. This defined exposure-response relationship supports pharmacokinetic modeling, physiologically based pharmacokinetic (PBPK) simulations, and the design of clinical pharmacology studies in special populations. Alogliptin serves as a benchmark renally-excreted DPP-4 inhibitor against which hepatically-eliminated comparators like linagliptin can be evaluated [1].

Cardiovascular Safety Comparative Research and Heart Failure Risk Stratification

Alogliptin represents a critical comparator compound for cardiovascular outcomes research involving DPP-4 inhibitors, particularly for investigations of heart failure risk differentiation within the class. Meta-analysis data demonstrate that alogliptin, along with saxagliptin, is associated with an increased risk of hospitalization for heart failure compared to placebo, whereas sitagliptin and linagliptin exhibit neutral HHF risk [4]. Network meta-analysis further indicates that vildagliptin and sitagliptin are associated with significantly decreased HHF risk compared with alogliptin [5]. This differential cardiovascular safety signal makes alogliptin essential for mechanistic studies exploring the structural and pharmacological determinants of DPP-4 inhibitor-associated heart failure, as well as for preclinical models assessing cardiac safety of novel antidiabetic agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alogliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.